

A Comparative Guide to the Experimental Findings on (5R)-BW-4030W92

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Compound of Interest

Compound Name: (5R)-BW-4030W92

Cat. No.: B1244023

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This guide provides a comprehensive comparison of the experimental findings related to **(5R)-BW-4030W92**, a voltage-gated sodium channel (Nav) blocker. The information is compiled from publicly available research and clinical trial data to facilitate an objective evaluation of its pharmacological profile and reproducibility of findings.

Executive Summary

(5R)-BW-4030W92, an analogue of lamotrigine, was investigated as a potential treatment for neuropathic pain. It functions as a non-selective, voltage- and use-dependent antagonist of sodium channels. While preclinical data suggested higher potency than its parent compound, lamotrigine, its clinical development was discontinued in 2002. A Phase II clinical trial revealed that while the compound showed a transient reduction in allodynia, this effect was not sustained, leading to the cessation of its development. This guide presents the available data on its mechanism of action, potency, and clinical evaluation in comparison to other relevant sodium channel blockers.

Comparative Pharmacodynamics

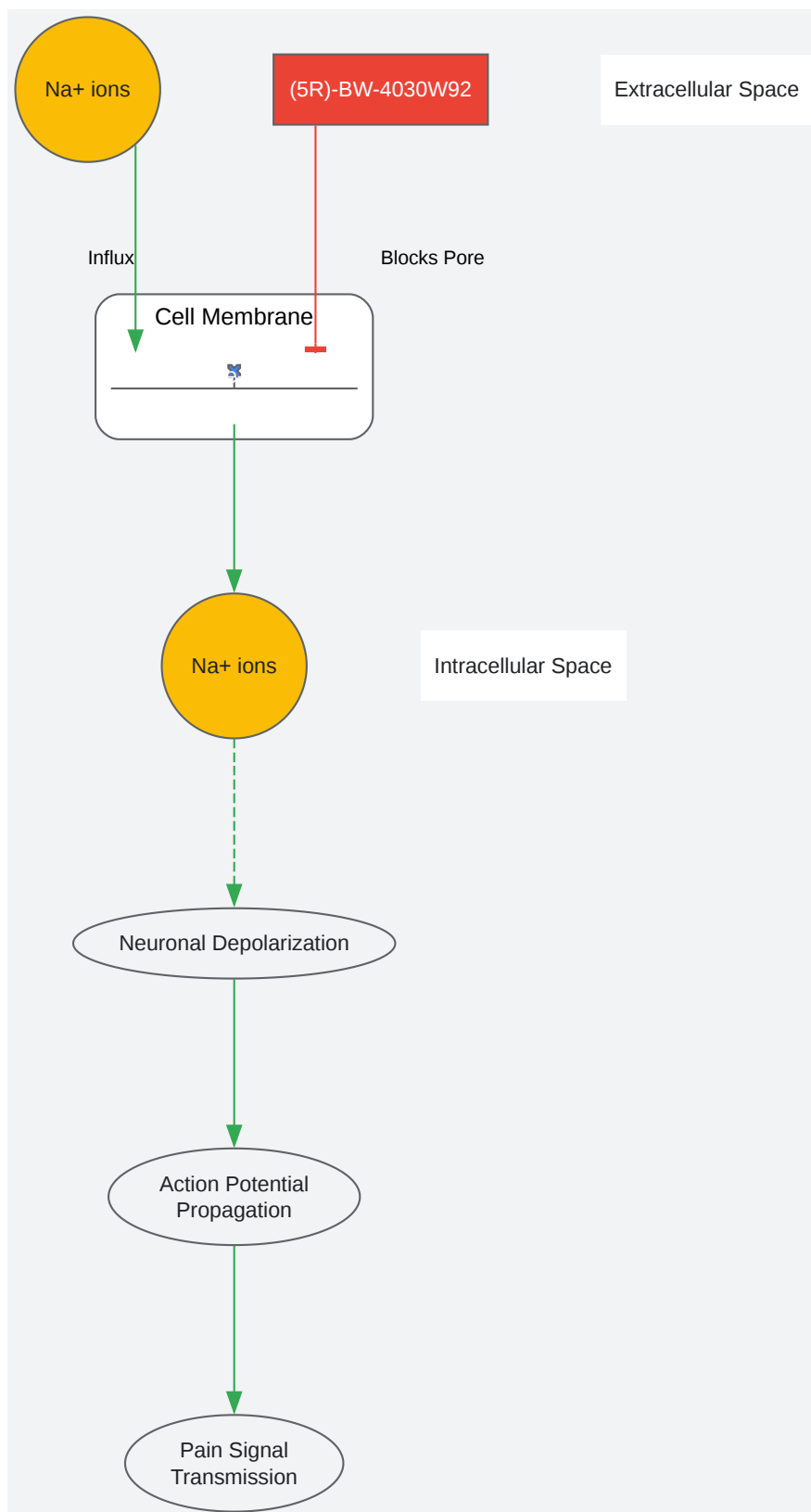
(5R)-BW-4030W92 and its comparators, lamotrigine and PF-01247324, are all potent blockers of voltage-gated sodium channels. The following table summarizes their inhibitory activity (IC₅₀) against various Nav subtypes. It is important to note that specific IC₅₀ values for **(5R)-**

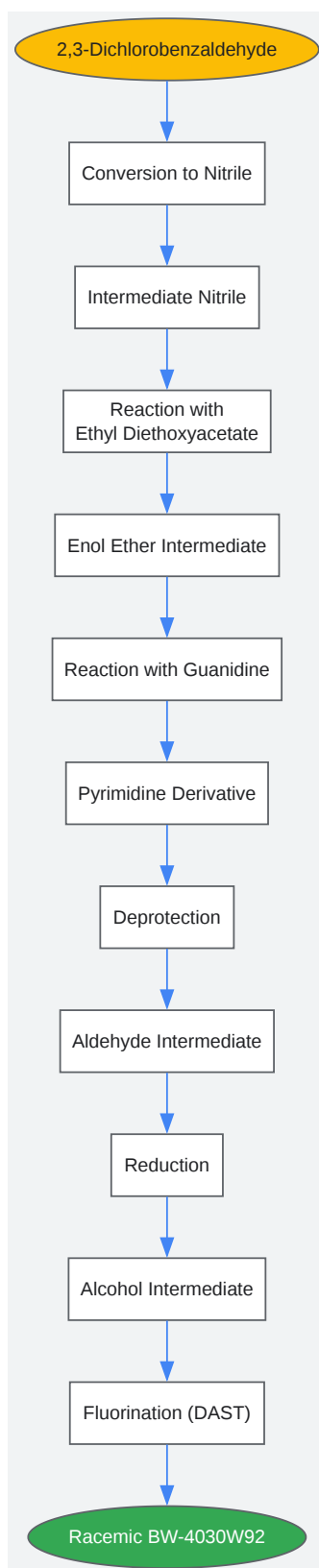
BW-4030W92 across a wide range of Nav subtypes are not publicly available. However, it has been reported to have a more than 20-fold greater potency for Nav1.7 than lamotrigine.

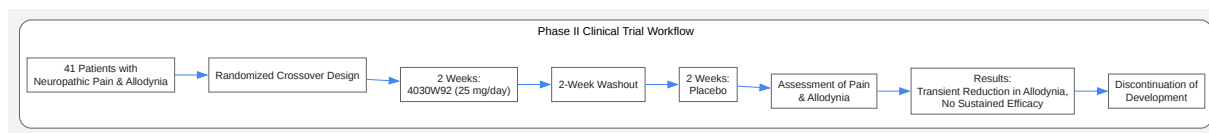
Compound	Nav1.1 (μ M)	Nav1.2 (μ M)	Nav1.3 (μ M)	Nav1.5 (μ M)	Nav1.7 (μ M)	Nav1.8 (μ M)
(5R)-BW-4030W92	Data not available	Data not available	Data not available	Data not available	>20x more potent than Lamotrigine	Data not available
Lamotrigine	Data not available	10 ^[1]	Data not available	62 ^[1]	Data not available	96 ^[1]
PF-01247324	>10	~12.7	Data not available	~10 ^{[2][3][4]}	~19.6	0.196 ^{[2][3][4]}

Mechanism of Action: Signaling Pathway

(5R)-BW-4030W92 exerts its effect by blocking the pore of voltage-gated sodium channels. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel. The binding site is located within the transmembrane segment S6 of domain IV of the α subunit. By blocking sodium ion influx, **(5R)-BW-4030W92** reduces neuronal excitability, which is a key mechanism in alleviating neuropathic pain.







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